5-(hydroxymethyl)-8-methyl-2-oxo-N-phenyl-2H-pyrano[2,3-c]pyridine-3-carboxamide
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Overview
Description
The compound “5-(hydroxymethyl)-8-methyl-2-oxo-N-phenyl-2H-pyrano[2,3-c]pyridine-3-carboxamide” is a pyridine-based molecule . Pyridine is a nitrogen-bearing heterocycle that is used as a precursor for synthesizing target pharmaceuticals and agrochemicals . It has been consistently incorporated in a diverse range of drug candidates approved by the FDA .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, Ivachtchenko et al. synthesized 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c] pyridine-3-(N-aryl) carboxamides that exhibited potency and selectivity toward fungal and bacterial straining .Scientific Research Applications
Synthesis and Antimicrobial Activity
A significant application of this compound lies in its antimicrobial potential. Research conducted by Zhuravel et al. (2005) involved the synthesis of several novel 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides, demonstrating significant antibacterial and antifungal activities. These compounds were synthesized through a reaction of pyridoxal hydrochloride with various N-arylcyanoacetamides, followed by reaction with aromatic amines, showing efficacy comparable or even superior to standard drugs (Zhuravel et al., 2005).
Heterocyclic Compounds with Hypertensive Activity
Another study by Kumar and Mashelker (2007) focused on the synthesis of novel heterocyclic compounds containing the 2-H-pyranopyridine-2-one moiety, which showed potential hypertensive activity. The study outlined a synthetic route starting from ethyl 2H-pyrano[2,3-b]pyridine-3-carboxylate, leading to the creation of 1,2,4-oxadiazole derivatives expected to exhibit hypertensive properties (Kumar & Mashelker, 2007).
Anticancer and Anti-inflammatory Agents
Further research into pyrazolo[1,5-a]pyrimidine derivatives, including compounds structurally related to "5-(hydroxymethyl)-8-methyl-2-oxo-N-phenyl-2H-pyrano[2,3-c]pyridine-3-carboxamide", has been conducted with a focus on anticancer and anti-inflammatory properties. Hassan et al. (2014) synthesized 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and further derivatives, which were evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showcasing the compound's potential in cancer treatment (Hassan et al., 2014).
Analgesic Properties Enhancement
Another study by Ukrainets et al. (2015) explored the chemical modification of the pyridine moiety within a related compound to optimize biological properties, specifically targeting analgesic effects. The research demonstrated that the strategic placement of a methyl group could enhance analgesic properties, offering insights into the design of pain management drugs (Ukrainets et al., 2015).
Future Directions
Pyridine-based molecules are expected to occupy a larger share of novel drug candidates in the future due to their ease of parallelization and testing potential pertaining to the chemical space . This suggests that “5-(hydroxymethyl)-8-methyl-2-oxo-N-phenyl-2H-pyrano[2,3-c]pyridine-3-carboxamide” and similar compounds may have potential applications in medicinal chemistry research.
Properties
IUPAC Name |
5-(hydroxymethyl)-8-methyl-2-oxo-N-phenylpyrano[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-10-15-13(11(9-20)8-18-10)7-14(17(22)23-15)16(21)19-12-5-3-2-4-6-12/h2-8,20H,9H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYANHJRMOPLZPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC=C3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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